molecular formula C10H10BrNO2 B12114209 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid

Katalognummer: B12114209
Molekulargewicht: 256.10 g/mol
InChI-Schlüssel: VXNVPOIPAOQAAL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H10BrNO2 It is a derivative of cyclopropanecarboxylic acid, featuring a brominated pyridine ring

Vorbereitungsmethoden

The synthesis of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-methylpyridine, followed by cyclopropanation and subsequent carboxylation. The reaction conditions often require the use of strong bases, such as sodium hydroxide, and organic solvents like ether . Industrial production methods may involve similar steps but are optimized for higher yields and purity, often using continuous flow reactors and automated systems.

Analyse Chemischer Reaktionen

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common reagents for these reactions include palladium catalysts, boronic acids, and bases like potassium carbonate. The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid has several scientific research applications:

Wirkmechanismus

The mechanism of action of 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the cyclopropane ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways depend on the specific application and target molecule .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 1-(3-Bromo-5-methylpyridin-2-yl)cyclopropanecarboxylic acid include:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties.

Eigenschaften

Molekularformel

C10H10BrNO2

Molekulargewicht

256.10 g/mol

IUPAC-Name

1-(3-bromo-5-methylpyridin-2-yl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H10BrNO2/c1-6-4-7(11)8(12-5-6)10(2-3-10)9(13)14/h4-5H,2-3H2,1H3,(H,13,14)

InChI-Schlüssel

VXNVPOIPAOQAAL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(N=C1)C2(CC2)C(=O)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.